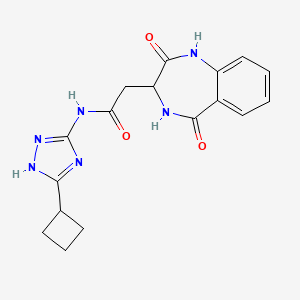
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide is a synthetic organic compound that belongs to the class of triazole and benzodiazepine derivatives. These compounds are often studied for their potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-anxiety effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the formation of the benzodiazepine core, and finally, the coupling of these two moieties through an acetamide linkage. Common reagents used in these reactions include cyclobutylamine, hydrazine, and various acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-anxiety properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or bind to receptors that regulate anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- N-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
- N-(5-cyclohexyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the cyclobutyl group and the combination of triazole and benzodiazepine moieties. These features may confer unique pharmacological properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C17H18N6O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide |
InChI |
InChI=1S/C17H18N6O3/c24-13(20-17-21-14(22-23-17)9-4-3-5-9)8-12-16(26)18-11-7-2-1-6-10(11)15(25)19-12/h1-2,6-7,9,12H,3-5,8H2,(H,18,26)(H,19,25)(H2,20,21,22,23,24) |
Clé InChI |
CZUKKDMPNJUXPM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C2=NC(=NN2)NC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



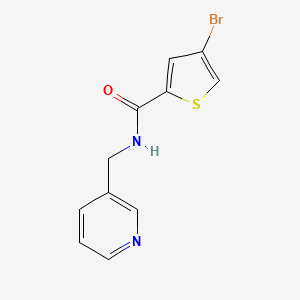
![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)


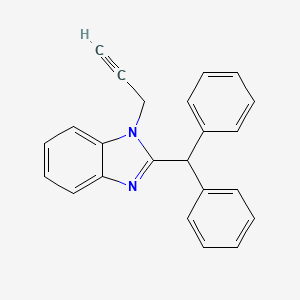
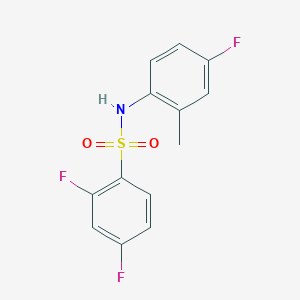
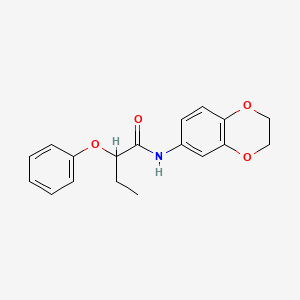
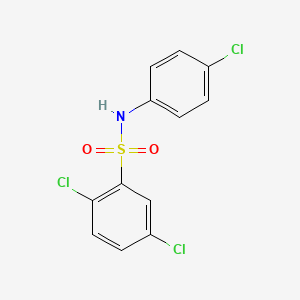
![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B10978995.png)
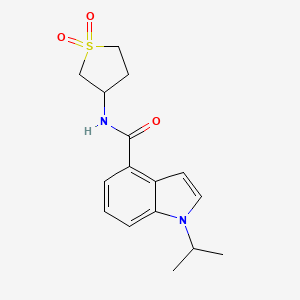
![N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10979019.png)
![2-({[4-(propan-2-yl)phenyl]sulfonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B10979023.png)
![3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)propanamide](/img/structure/B10979028.png)
![N-(3-acetamidophenyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10979040.png)